molecular formula C15H22Cl3NO2 B3988979 1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B3988979
M. Wt: 354.7 g/mol
InChI Key: CXVGDJJOGKMJGG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of a dichlorophenoxy group and a methylpiperidinyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:

  • Formation of the Dichlorophenoxy Intermediate:

    • React 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.
    • Example: 2,4-dichlorophenol + alkyl halide → 2,4-dichlorophenoxyalkane.
  • Formation of the Piperidinyl Intermediate:

    • React 2-methylpiperidine with an appropriate alkylating agent to form the 2-methylpiperidinyl intermediate.
    • Example: 2-methylpiperidine + alkyl halide → 2-methylpiperidinylalkane.
  • Coupling Reaction:

    • Combine the 2,4-dichlorophenoxy intermediate with the 2-methylpiperidinyl intermediate under suitable conditions to form the final product.
    • Example: 2,4-dichlorophenoxyalkane + 2-methylpiperidinylalkane → 1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol.
  • Hydrochloride Formation:

    • Treat the final product with hydrochloric acid to form the hydrochloride salt.
    • Example: 1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol + HCl → this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or other proteins involved in cellular signaling.

    Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol: The non-hydrochloride form of the compound.

    1-(2,4-Dichlorophenoxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol: A similar compound with an ethyl group instead of a methyl group on the piperidine ring.

    1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)butan-2-ol: A similar compound with a butanol backbone instead of a propanol backbone.

Uniqueness: The presence of the hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications. The specific combination of the dichlorophenoxy and methylpiperidinyl groups also imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2.ClH/c1-11-4-2-3-7-18(11)9-13(19)10-20-15-6-5-12(16)8-14(15)17;/h5-6,8,11,13,19H,2-4,7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVGDJJOGKMJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
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1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
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1-(2,4-Dichlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride

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